2-(2-Methylallyl)pyrrolidine
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Overview
Description
2-(2-Methylallyl)pyrrolidine is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their significant biological and pharmacological activities. The presence of the pyrrolidine ring in various bioactive molecules makes it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 2-(2-Methylallyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-methylallyl bromide with pyrrolidine in the presence of a base like sodium hydride. The reaction is typically carried out in an organic solvent such as tetrahydrofuran at room temperature . Industrial production methods often utilize continuous flow synthesis, which offers advantages like shorter reaction times, increased safety, and reduced waste .
Chemical Reactions Analysis
2-(2-Methylallyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into saturated amines using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted pyrrolidines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Major products formed from these reactions include N-oxides, saturated amines, and substituted pyrrolidines .
Scientific Research Applications
2-(2-Methylallyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylallyl)pyrrolidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity . The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
2-(2-Methylallyl)pyrrolidine can be compared with other pyrrolidine derivatives like pyrrolidine-2-one and pyrrolidine-2,5-dione. These compounds share the pyrrolidine ring but differ in their substituents and biological activities. For instance, pyrrolidine-2-one is known for its antimicrobial properties, while pyrrolidine-2,5-dione exhibits anticancer activity . The unique substitution pattern in this compound contributes to its distinct chemical reactivity and biological profile .
Properties
IUPAC Name |
2-(2-methylprop-2-enyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(2)6-8-4-3-5-9-8/h8-9H,1,3-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXQALZIOURDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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